molecular formula C8H6ClIO B14749344 2-Chloro-1-(2-iodophenyl)ethanone

2-Chloro-1-(2-iodophenyl)ethanone

Cat. No.: B14749344
M. Wt: 280.49 g/mol
InChI Key: PTHCEQOQPZJQHA-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIO It is a halogenated ketone, characterized by the presence of both chlorine and iodine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-iodophenyl)ethanone typically involves halogenation reactions. One common method is the chlorination of 2-iodoacetophenone using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes. These methods utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-iodophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ethanones and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-(2-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-iodophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-iodophenyl)ethanone: Similar in structure but with the iodine atom at the para position.

    2-Bromo-1-(2-iodophenyl)ethanone: Contains a bromine atom instead of chlorine.

    2-Chloro-1-(2-bromophenyl)ethanone: Contains a bromine atom instead of iodine.

Uniqueness

The presence of both halogens in the ortho position relative to the ethanone group provides distinct chemical properties that are not observed in its analogs .

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

2-chloro-1-(2-iodophenyl)ethanone

InChI

InChI=1S/C8H6ClIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2

InChI Key

PTHCEQOQPZJQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)I

Origin of Product

United States

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